

Comparative Toxicity Analysis: 2-Butyne-1,4-diol and Its Derivatives

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Compound of Interest

Compound Name: 2-Butyne-1,4-diol

Cat. No.: B031916

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A comprehensive guide for researchers and drug development professionals on the relative toxicity of **2-Butyne-1,4-diol** and its structurally related compounds, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the toxicity profiles of **2-Butyne-1,4-diol** and its key derivatives, including its hydrogenated analogs and select ether and ester derivatives. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential risks associated with these compounds. All quantitative data is summarized in clear tabular formats, and detailed experimental protocols for key toxicity assays are provided.

Executive Summary

2-Butyne-1,4-diol, an important industrial chemical, exhibits significant acute toxicity primarily through its metabolic activation by liver alcohol dehydrogenase (ADH) to reactive aldehydes. This metabolic process is a critical determinant of its toxic effects, which predominantly target the liver and kidneys. In comparison, its saturated and mono-unsaturated analogs, 1,4-butanediol and 2-butene-1,4-diol respectively, demonstrate considerably lower toxicity. This suggests that the acetylenic bond in **2-Butyne-1,4-diol** plays a crucial role in its toxic potential. Limited data on ether and ester derivatives suggest that modifications at the hydroxyl groups can influence the compound's toxicity profile.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for **2-Butyne-1,4-diol** and its derivatives.

Table 1: Acute Toxicity (LD50) of **2-Butyne-1,4-diol** and its Analogs

Compound	Species	Route of Administration	LD50 (mg/kg)	Reference
2-Butyne-1,4-diol	Rat (male)	Oral	132	[1] [2]
	Rat (female)	Oral	176	
	Rat	Intraperitoneal	~50	[3]
	Mouse	Intraperitoneal	~100	[3]
	Guinea Pig	Oral	130	[3]
	Rabbit	Oral	100	[3]
	Cat	Oral	50 (lethal dose)	[3]
2-Butene-1,4-diol	Rat	Oral	1250	
1,4-Butanediol	Rat	Intraperitoneal	~1070	

Table 2: Acute Toxicity (LD50) of **2-Butyne-1,4-diol** Derivatives

Compound	Species	Route of Administration	LD50 (µg/kg)	Reference
(m-Phenylenebis(ox y-2-butynylene))bis(e thyldimethylamm onium diiodide)	Mouse	Intravenous	1370	
(o-Phenylenebis(ox y-2-butynylene))bis(d iethylmethylamm onium diiodide)	Mouse	Intravenous	2800	
(o-Phenylenebis(ox y-2-butynylene))bis(tr iethylammonium diiodide)	Mouse	Intravenous	2620	

Note: The data for derivatives is limited and reported in µg/kg, indicating high toxicity, although the complex nature of these derivatives makes direct comparison with the parent diol challenging.

Mechanism of Toxicity

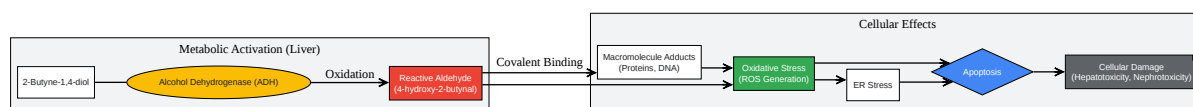
The primary mechanism of **2-Butyne-1,4-diol** toxicity involves its metabolic activation in the liver. This process is initiated by the enzyme alcohol dehydrogenase (ADH), which oxidizes the diol to a highly reactive aldehyde intermediate, believed to be 4-hydroxy-2-butyral.

This reactive aldehyde is a potent electrophile that can readily form adducts with cellular macromolecules such as proteins and DNA. This adduction can lead to enzyme inactivation, disruption of cellular homeostasis, and significant cellular damage. The formation of these reactive metabolites is a key step in the observed hepatotoxicity and nephrotoxicity of **2-**

Butyne-1,4-diol. The downstream effects of this metabolic activation include the induction of oxidative stress and apoptosis.

Signaling Pathway of 2-Butyne-1,4-diol Induced Cellular Toxicity

The following diagram illustrates the proposed signaling pathway for the toxicity of **2-Butyne-1,4-diol**, from its metabolic activation to the downstream cellular consequences.



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Proposed signaling pathway of 2-Butyne-1,4-diol toxicity.

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below. These protocols are based on established guidelines and common practices in toxicology research.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the first group will determine the next step.

Experimental Procedure:

- **Test Animals:** Healthy, young adult rats of a single sex (females are often preferred) are used. The animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.
- **Housing and Feeding:** Animals are housed in individual cages. They are fasted (food but not water is withheld) for 3-4 hours before administration of the test substance.
- **Dose Preparation:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a constant dosage volume.
- **Administration:** The test substance is administered in a single dose by gavage using a stomach tube.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Dermal Toxicity Study (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a test substance.

Experimental Procedure:

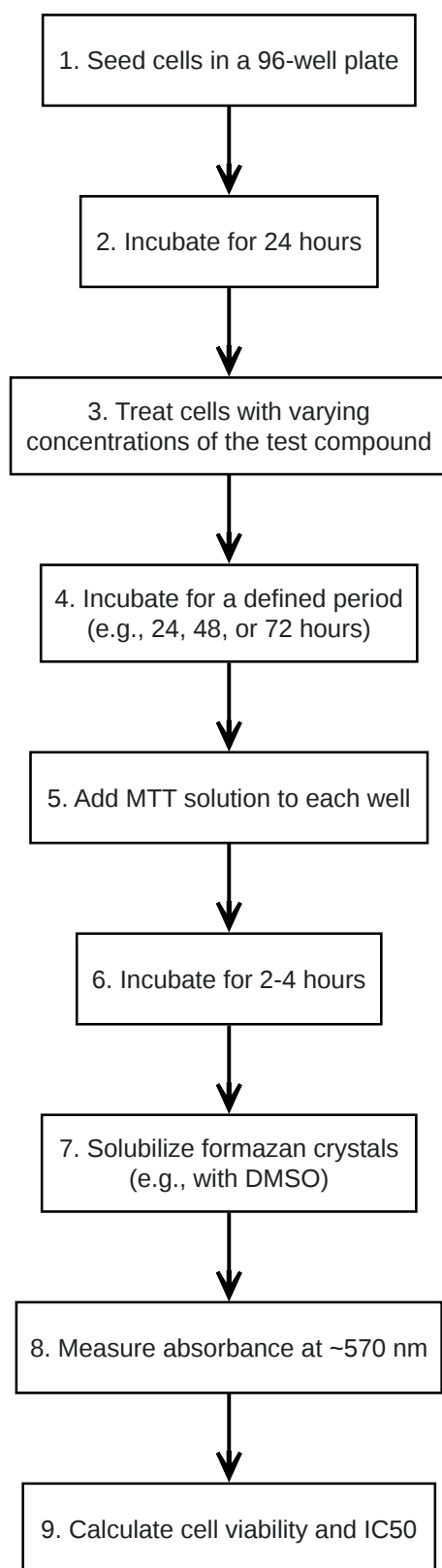
- **Test Animals:** Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
- **Preparation of Animals:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application of Test Substance:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure Duration:** The exposure period is typically 24 hours.

- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for 14 days after the exposure period.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of a compound on a cell line and to calculate the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow:



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